molecular formula C17H20O B1597934 4-tert-Butylbenzhydrol CAS No. 22543-74-4

4-tert-Butylbenzhydrol

Cat. No.: B1597934
CAS No.: 22543-74-4
M. Wt: 240.34 g/mol
InChI Key: RIXWZJSPMCRTGU-UHFFFAOYSA-N
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Description

Contextualizing Benzhydrol Derivatives within Aromatic Secondary Alcohols

Aromatic secondary alcohols are a class of organic compounds defined by a hydroxyl (-OH) group attached to a carbon atom that is also bonded to two aromatic rings. A significant subclass within this group is the benzhydrol derivatives. The parent compound, benzhydrol (also known as diphenylmethanol), consists of a hydroxyl-bearing carbon linked to two phenyl rings.

Derivatives of benzhydrol are created by substituting one or more hydrogen atoms on the phenyl rings with other functional groups. These substitutions significantly alter the molecule's steric and electronic characteristics, which in turn affects its reactivity, physical properties, and potential uses. For example, adding an alkyl group can improve solubility in nonpolar solvents and create steric hindrance, which can be useful in stereoselective synthesis.

Overview of Precursor and Structurally Related Compounds in Academic Literature

The synthesis of 4-tert-Butylbenzhydrol often proceeds through the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 4-tert-butylbenzaldehyde (B1265539). wikipedia.org This reaction represents a classic example of nucleophilic addition to a carbonyl group, a fundamental transformation in organic chemistry. 4-tert-butylbenzaldehyde itself is an important intermediate in the synthesis of various compounds and can be produced through methods like the oxidation of 4-tert-butyltoluene. wikipedia.orgchemicalbook.com

Several compounds are structurally related to this compound and are subjects of academic research. These include the parent compound, benzhydrol, and other substituted benzhydrols like 4-methylbenzhydrol (B42549) and 4-chlorobenzhydrol. rsc.org In these analogues, the tert-butyl group is replaced by a methyl or chloro group, respectively, allowing for systematic studies on the influence of different functional groups on the benzhydrol structure.

Other related compounds involve different substitution patterns, such as 2-tert-butylbenzhydrol or 3-tert-butylbenzhydrol. The position of the bulky tert-butyl group has a significant impact on the molecule's symmetry and steric properties, influencing its behavior in chemical reactions. The oxidation of this compound yields its corresponding ketone, 4-tert-butylbenzophenone (B1582318), another compound of interest in chemical research. jst.go.jpepa.gov

Research Significance and Potential Applications in Chemical Science

The primary research significance of this compound and its derivatives stems from their roles as intermediates and foundational molecules in organic synthesis. The hydroxyl group allows for a variety of chemical transformations, such as oxidation to the corresponding ketone (4-tert-butylbenzophenone), as well as esterification and etherification reactions. jst.go.jp

The bulky tert-butyl group is particularly notable in the field of stereochemistry. Its substantial steric hindrance can direct the stereochemical course of reactions occurring at or near the hydroxyl group, making it a valuable tool in asymmetric synthesis. For instance, chiral derivatives of this compound can serve as chiral auxiliaries or as resolving agents for separating enantiomers.

While large-scale industrial applications of this compound are not extensively documented, its derivatives have been explored for several potential uses. For example, some benzhydrol derivatives have been studied as ligands for metal catalysts and as precursors for more complex molecules with potential applications in materials science. researchgate.net The structural motif is a key element in the design of new organic materials with specific electronic or photophysical properties. The tert-butyl group, in general, enhances the stability and influences the physical properties of phenol (B47542) derivatives, making them valuable in various industrial applications, particularly as antioxidants and stabilizers. mdpi.com

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXWZJSPMCRTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373789
Record name 4-tert-Butylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22543-74-4
Record name 4-tert-Butylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 4-tert-Butylbenzhydrol

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of the corresponding ketone or the assembly of the diarylmethanol structure using organometallic reagents.

The reduction of 4-tert-butylbenzophenone (B1582318) is a common method for the preparation of this compound. Various catalytic systems can be employed for this transformation.

The use of Raney Ni–Al alloy in water has been investigated for the reduction of benzophenones. core.ac.ukworktribe.com While effective for reducing the carbonyl group of benzophenone (B1666685) itself to a methylene (B1212753) group (diphenylmethane), the reduction of 4-tert-butylbenzophenone presents challenges. core.ac.uk Due to the steric hindrance imposed by the bulky tert-butyl group, the reaction with Raney Ni–Al alloy often results in a negligible amount of the fully reduced diphenylmethane (B89790) derivative, with most of the starting material being recovered. academie-sciences.frnii.ac.jp This suggests that while the initial reduction to the alcohol (this compound) may occur, further reduction is significantly impeded.

More selective and efficient methods for the hydrogenation of substituted benzophenones to their corresponding benzhydrols have been developed using transition metal catalysts. cmu.eduacs.org For instance, ruthenium complexes, such as trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2), have proven to be highly effective precatalysts. acs.org These reactions proceed smoothly in 2-propanol with a base like potassium tert-butoxide (t-C4H9OK) under hydrogen pressure, achieving high yields of the desired benzhydrol. acs.org These methods are often compatible with various functional groups on the aromatic rings. cmu.edu

Catalyst SystemSubstrateProductYieldConditions
Raney Ni–Al alloy4-tert-ButylbenzophenoneThis compound / 4-tert-ButyldiphenylmethaneLow / Negligible core.ac.ukacademie-sciences.frWater, 60°C worktribe.comacademie-sciences.fr
trans-RuCl2(diphosphine)(diamine)Substituted BenzophenonesSubstituted BenzhydrolsConsistently High cmu.eduacs.org2-propanol, t-C4H9OK, 8 atm H2 acs.org
Pt/C with Al powder4-tert-Butylbenzophenone4-tert-Butyldicyclohexylmethanol / Dicyclohexyl derivative42% / 58% scribd.comWater, 80°C, 18 h scribd.com

This table provides a summary of findings from different catalytic reduction studies on benzophenone derivatives.

Organometallic chemistry offers a powerful alternative for constructing the this compound framework. These methods typically involve the nucleophilic addition of an organometallic reagent to a carbonyl compound. The synthesis can be logically inferred from established procedures for other benzhydrols. google.com

A primary example is the Grignard reaction. This would involve one of two equivalent pathways:

The reaction of a Grignard reagent derived from a phenyl halide, such as phenylmagnesium bromide, with 4-tert-butylbenzaldehyde (B1265539).

The reaction of a Grignard reagent derived from a 4-tert-butylphenyl halide, such as 4-tert-butylphenylmagnesium bromide, with benzaldehyde.

Both routes lead to the formation of the desired diarylmethanol upon acidic workup. A similar process described in patent literature utilizes organosodium compounds, such as phenylsodium, which are reacted with substituted aldehydes to produce benzhydrol derivatives in good yields. google.com These reactions are typically carried out in a non-polar solvent like toluene (B28343) at low temperatures. google.com

Derivatization and Functionalization of this compound

The presence of a secondary alcohol and two aromatic rings provides multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.

The secondary alcohol group is the most reactive site for many chemical transformations. sigmaaldrich.com Its reactivity is influenced by steric hindrance from the adjacent bulky groups. cymitquimica.com

Common reactions include:

Oxidation: The secondary alcohol can be oxidized back to the parent ketone, 4-tert-butylbenzophenone. This is a key step in certain catalytic cycles, such as the "borrowing hydrogen" mechanism, where the alcohol is temporarily converted to the more reactive ketone to facilitate reactions like C-N bond formation. academie-sciences.fr

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one to facilitate substitution or elimination reactions. youtube.comlibretexts.org

Halogenation: Treatment with strong hydrohalic acids (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide via an SN1 mechanism, proceeding through a stable secondary benzylic carbocation. libretexts.orgmsu.edu Reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can also be used to form alkyl bromides and chlorides, respectively. youtube.commsu.edu

Sulfonate Ester Formation: The alcohol can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) to form sulfonate esters (tosylates or mesylates). youtube.compressbooks.pub These esters are excellent leaving groups for subsequent substitution reactions.

Derivatization for Analysis: For analytical purposes like gas chromatography (GC), the polar alcohol group is often derivatized to increase volatility. gcms.cz This is commonly achieved through silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively. sigmaaldrich.comsigmaaldrich.com

The two phenyl rings of this compound can undergo electrophilic aromatic substitution (EAS). youtube.com The regiochemical outcome of these reactions is directed by the existing substituents: the hydroxyl, the tert-butyl group, and the opposing aryl group.

Directing Effects: Both the hydroxyl group (after conversion to an ether or other protecting group) and the alkyl groups (tert-butyl and the substituted benzyl (B1604629) group) are ortho-, para-directing and activating. youtube.com

On the 4-tert-butylphenyl ring, the para position is blocked. Therefore, electrophilic attack is directed to the ortho positions (C2 and C6) relative to the carbon bearing the hydroxyl group. The bulky tert-butyl group may sterically hinder substitution at the adjacent positions.

On the unsubstituted phenyl ring, substitution is directed to the ortho and para positions.

Typical EAS Reactions: Standard electrophilic substitution reactions such as halogenation (with Br2/FeBr3), nitration (with HNO3/H2SO4), sulfonation (with SO3/H2SO4), and Friedel-Crafts alkylation or acylation can be performed. youtube.com The specific conditions would need to be optimized to account for the sensitive alcohol functionality, which may require protection prior to the reaction.

Sterically-Directed Functionalization: The large tert-butyl group can be exploited to direct functionalization to specific positions, a strategy that has been used in other systems for selective C-H activation, such as iridium-catalyzed borylation. nih.gov

The this compound scaffold can serve as a starting point for the synthesis of more complex molecules. The specific example of spirolactones can be inferred from reactions of structurally related cyclohexanone (B45756) derivatives. nih.gov

The pathway from this compound to a spirocyclic lactone would involve a multi-step sequence:

Hydrogenation of an Aromatic Ring: One of the phenyl rings would first need to be reduced to a cyclohexane (B81311) ring. Catalytic hydrogenation, for example using platinum or rhodium catalysts, can achieve this. orgsyn.org Full hydrogenation of both rings is also possible, leading to a dicyclohexylmethanol (B146628) derivative. scribd.com

Oxidation to a Ketone: The secondary alcohol would then be oxidized to the corresponding ketone, yielding a (4-tert-butylcyclohexyl)phenyl ketone or a related cyclohexanone derivative.

Spirocyclization: Starting from the 4-tert-butylcyclohexanone (B146137) derivative, various methods can be employed to construct a spirolactone. For instance, a Reformatsky-type reaction with an α-halo ester followed by intramolecular cyclization can lead to spiro-β-lactones. Research has shown the synthesis of bromolactones, such as 1-(bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, from 4-tert-butylcyclohexanone, demonstrating the feasibility of forming such spiro systems. nih.gov Other modern methods for spirolactone synthesis involve BF3-promoted spiroannulation or electrochemical approaches. rsc.orgrsc.org

Mechanistic Investigations of 4 Tert Butylbenzhydrol Reactivity

Oxidative Pathways and Reaction Mechanisms

The oxidation of 4-tert-butylbenzhydrol can proceed through several pathways, primarily involving the benzylic alcohol moiety. These transformations are often facilitated by transition-metal catalysts or radical intermediates, leading to the formation of corresponding ketones or other oxygenated products.

Radical-Mediated Oxidation Processes of Benzylic Systems

The benzylic position of this compound is susceptible to oxidation via free-radical mechanisms due to the resonance stabilization of the resulting benzylic radical. capes.gov.br The presence of both a phenyl group and a 4-tert-butylphenyl group allows for the delocalization of the unpaired electron over both aromatic rings, making the benzylic hydrogen atom relatively easy to abstract.

The general mechanism for benzylic oxidation proceeds in three stages:

Initiation: A radical initiator (e.g., from the decomposition of peroxides) abstracts the benzylic hydrogen atom, forming a stabilized benzylic radical.

Propagation: This benzylic radical can then react with an oxidizing agent, such as molecular oxygen, to form a peroxy radical. The peroxy radical can participate in a chain reaction, abstracting a hydrogen from another molecule of this compound to form a hydroperoxide and a new benzylic radical.

Termination: The reaction ceases when radicals combine with each other.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to aggressively oxidize benzylic positions that contain at least one C-H bond. capes.gov.br While this typically converts alkylbenzenes to benzoic acids, the application to a secondary alcohol like this compound would first lead to the ketone, 4-tert-butylbenzophenone (B1582318). The initial step is believed to be the homolytic cleavage of the benzylic C-H bond. capes.gov.br

Stereochemical Aspects of Chemical Transformations (Inferred from optically active azoalkanes leading to related compounds)

The synthesis of optically active this compound requires stereochemical control during a key bond-forming or functional group transformation step. The stereochemical outcome of radical reactions, often perceived as leading to racemization, can be influenced by the reaction environment. This can be inferred from studies on the decomposition of optically active azoalkanes.

Research on the thermal decomposition of chiral unsymmetrical azoalkanes has shown that the resulting radical products can retain some of the stereochemistry of the starting material. cdnsciencepub.comcdnsciencepub.com For example, the decomposition of optically active (-)-(S)-1,1′-Diphenyl-1-methylazomethane at 100°C in various solvents yields 1,2-diphenylpropane (B1197580) with a net retention of configuration ranging from 10% to 17%. cdnsciencepub.comcdnsciencepub.com

This phenomenon is attributed to a "cage effect." Upon decomposition, the newly formed radical pair is temporarily held together within a "cage" of solvent molecules. cdnsciencepub.com During this short time, the radical at the stereocenter may not have fully racemized (i.e., inverted its configuration). If the radicals combine within the cage to form a product, this can occur faster than rotation and racemization, leading to a product with partial retention of stereochemistry. cdnsciencepub.com The efficiency of this stereochemical transfer depends on the solvent, temperature, and the concentration of any radical scavengers. cdnsciencepub.com

By inference, one could design an optically active azoalkane precursor that, upon decomposition, generates a chiral benzylic radical corresponding to this compound. If this radical is generated and trapped by an appropriate reagent (e.g., a source of oxygen) within the solvent cage, it could theoretically lead to the formation of an optically active derivative of this compound. This approach highlights a potential, though technically challenging, pathway for exerting stereochemical control in a radical-based synthesis of related chiral compounds.

Photochemical Reactions and Photoinduced Processes (Inferred from o- and 4,4′-di-tert-butylbenzophenones)

The photochemical behavior of this compound is best inferred from that of its corresponding ketone, 4-tert-butylbenzophenone, and structurally related compounds like 4,4′-di-tert-butylbenzophenone. Benzophenones are among the most studied chromophores in organic photochemistry.

Investigation of Excited State Behavior

Upon absorption of UV light, a benzophenone (B1666685) molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ or higher). acs.org For benzophenones, intersystem crossing (ISC) from the S₁ state to the triplet excited state (T₁) is extremely rapid and efficient. acs.org This T₁ state is the primary species responsible for the rich photochemistry of benzophenones. researchgate.net

The excited state can be described as having n,π* character, where an electron from a non-bonding (n) orbital on the carbonyl oxygen is promoted to an antibonding π* orbital of the carbonyl group. This leaves the oxygen atom electron-deficient and radical-like, making it highly reactive towards hydrogen atom abstraction. researchgate.net

Intramolecular and Intermolecular Photoreactions

The triplet excited state of benzophenone-like molecules can undergo various reactions, depending on the reaction medium and available reactants.

Intermolecular Photoreduction: In the presence of a hydrogen-donor solvent, such as isopropyl alcohol, the triplet excited state of a benzophenone readily abstracts a hydrogen atom from the solvent. researchgate.net This process, investigated for 4,4′-di-t-butylbenzophenone, results in the formation of two radicals: a benzhydryl ketyl radical (from the benzophenone) and a radical derived from the solvent. researchgate.net In the case of benzophenone itself, the ketyl radicals typically dimerize to form benzopinacol. acs.org This photoreduction is a hallmark reaction of benzophenones.

Intramolecular Photoreactions: In molecules containing both a benzophenone moiety and an internal hydrogen source, intramolecular hydrogen abstraction can occur. researchgate.net This leads to the formation of a 1,4-biradical, which can then undergo further reactions like cyclization (the Yang-Norrish Type II reaction) or cleavage. researchgate.net Furthermore, some meta-substituted benzophenones have been shown to undergo a formal intramolecular photoredox reaction in acidic aqueous solution, where the ketone is reduced to a secondary alcohol and another part of the molecule is oxidized.

Photoaddition to Alkenes: The excited benzophenone triplet can also react with alkenes to form four-membered ether rings known as oxetanes. This [2+2] cycloaddition is known as the Paterno-Büchi reaction. researchgate.net This represents another potential intermolecular pathway for an excited state of 4-tert-butylbenzophenone.

Reaction TypeReactant(s)Key Intermediate(s)Product(s)Notes
Intermolecular Photoreduction 4,4′-di-tert-butylbenzophenone, Isopropyl alcoholTriplet excited state, Ketyl radical4,4'-di-tert-butylbenzopinacol (inferred), AcetoneClassic reaction for benzophenones in H-donor solvents. researchgate.net
Intramolecular Photoredox 3-(hydroxymethyl)benzophenoneTriplet excited state3-formylbenzhydrolOccurs in acidic aqueous solution; a "meta effect".
Paterno-Büchi Reaction Benzophenone, OlefinTriplet excited state, 1,4-biradicalOxetaneA [2+2] photocycloaddition. researchgate.net

This table summarizes key photochemical reactions of benzophenones related to this compound, illustrating potential transformation pathways.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. sigmaaldrich.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4-tert-Butylbenzhydrol molecule. sigmaaldrich.comorganicchemistrydata.org

High-resolution ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). For this compound, the spectrum is expected to show distinct signals for the tert-butyl group, the aromatic protons on both phenyl rings, the single benzylic proton (-CHOH-), and the hydroxyl proton (-OH). The chemical shifts for aromatic protons can be complex due to the substitution pattern. chemicalbook.com

Predicted ¹H NMR Data for this compound
Chemical Shift (δ ppm) Multiplicity Integration Assignment
~1.30Singlet (s)9Htert-Butyl protons (-C(CH₃)₃)
~2.20Singlet (s) or Doublet (d)1HHydroxyl proton (-OH)
~5.80Singlet (s)1HBenzylic proton (-CHOH-)
~7.20 - 7.40Multiplet (m)9HAromatic protons (Ar-H)
Note: Predicted values are based on general principles and data for analogous structures. Actual spectra may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum , often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. chemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Predicted ¹³C NMR Data for this compound
Chemical Shift (δ ppm) Assignment
~31.3tert-Butyl methyl carbons (-C(C H₃)₃)
~34.5tert-Butyl quaternary carbon (*-C (CH₃)₃)
~76.0Benzylic carbon (-C HOH-)
~126.0 - 128.5Aromatic carbons (Ar-C)
~142.0 - 144.0Aromatic quaternary carbons (ipso-C)
~150.0Aromatic quaternary carbon (ipso-C attached to tert-butyl)
Note: Predicted values are based on general principles and data for analogous structures like 4-tert-butylbenzoic acid and 4-tert-butylcatechol. chemicalbook.comchemicalbook.com Actual spectra may vary.

Two-dimensional (2D) NMR experiments provide correlation data that reveals how atoms are connected within the molecule, resolving ambiguities that may persist in 1D spectra. wikipedia.orgcam.ac.uk

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca In this compound, COSY would show correlations among the protons on each aromatic ring and, crucially, would confirm the coupling between the benzylic proton and any adjacent aromatic protons, helping to assign their specific positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-4 bonds) correlations between protons and carbons. wikipedia.orgscribd.com It is exceptionally powerful for connecting different parts of the molecule. Key expected correlations for this compound would include:

A correlation from the nine equivalent tert-butyl protons to the quaternary carbon of the tert-butyl group and the two adjacent aromatic carbons.

Correlations from the benzylic proton to carbons in both aromatic rings, confirming the benzhydrol structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net For a relatively rigid molecule like this compound, NOESY can help confirm stereochemistry and the spatial relationship between the protons on the two phenyl rings and the benzylic proton.

Mass Spectrometry for Molecular Information and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. uni-marburg.de Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular mass. uni-marburg.de

For this compound (C₁₇H₂₀O, Molecular Weight: 240.34 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 241.35, corresponding to the [M+H]⁺ ion.

By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation), the molecule can be fragmented. uab.edulibretexts.orgchromatographyonline.com The analysis of these fragments provides evidence for the compound's structure.

Expected Fragmentation Data for this compound in MS/MS
m/z (Mass/Charge) Proposed Fragment Identity
241.35[M+H]⁺ (Protonated molecular ion)
223.34[M+H - H₂O]⁺ (Loss of water)
183.29[M+H - C₄H₁₀]⁺ (Loss of tert-butane)
165.23[M+H - H₂O - C₄H₉]⁺ (Loss of water and tert-butyl radical)
Note: Fragmentation is predictive and based on common fragmentation pathways for benzylic alcohols and tert-butyl substituted aromatics.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify specific functional groups and analyze the electronic properties of the molecule.

Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. utdallas.edu Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. masterorganicchemistry.com

Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode
3600 - 3200 (Broad)O-H stretch (hydroxyl group)
3100 - 3000C-H stretch (aromatic)
2960 - 2870C-H stretch (aliphatic, from tert-butyl)
1600, 1480C=C stretch (in-ring aromatic)
1200 - 1000C-O stretch (alcohol)
Note: Values are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. oecd.orgoecd.org Aromatic compounds like this compound absorb UV light, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals. The resulting spectrum can be used for qualitative analysis and to confirm the presence of the aromatic system. shimadzu.com The presence of two phenyl rings would be expected to result in strong absorption bands in the UV region, typically below 300 nm.

X-ray Crystallography for Solid-State Structural Determination (If crystalline derivatives are obtained)

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound or a derivative can be grown, X-ray diffraction analysis provides an unambiguous structural determination. nih.govsaromics.com

The experiment involves irradiating the crystal with X-rays and measuring the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms. wikipedia.org This pattern is then used to calculate a three-dimensional electron density map, from which the exact positions of all atoms in the crystal lattice can be determined. The resulting structural model provides precise data on:

Bond lengths

Bond angles

Torsional angles (confirming the conformation of the molecule in the solid state)

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides the ultimate proof of structure, complementing the data obtained from spectroscopic methods performed in solution. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting various molecular properties, including electronic structure and reactivity. DFT calculations could provide significant insights into the chemical behavior of 4-tert-butylbenzhydrol.

DFT is a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For a given reaction involving this compound, DFT calculations could precisely model the geometry of the transition state and determine the energy required to reach it. This information is crucial for understanding reaction kinetics and predicting reaction outcomes. The accuracy of these predictions can be benchmarked against experimental data when available.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound

ParameterDescriptionHypothetical Value
Activation Energy (Ea)The minimum energy required for a reaction to occur.Value in kcal/mol
Transition State GeometryThe specific arrangement of atoms at the highest point of the reaction energy profile.Bond lengths and angles
Reaction Enthalpy (ΔH)The net change in heat content during the reaction.Value in kcal/mol

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Quantum chemical calculations, with DFT being a prominent method, are essential for analyzing reaction mechanisms. By mapping the entire reaction pathway, researchers can identify intermediates, transition states, and the elementary steps involved in a chemical transformation. For this compound, this could involve studying its oxidation, reduction, or substitution reactions to understand the precise sequence of bond-breaking and bond-forming events.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide detailed information about conformational changes and intermolecular interactions.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time. This would reveal the preferred three-dimensional shapes (conformational landscapes) of the molecule and how it interacts with surrounding molecules. Such simulations are valuable for understanding how the molecule behaves in solution and how it might interact with biological targets.

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation

In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds. Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a molecule and its biological activity.

For this compound, if a particular biological activity were identified, in silico methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. This would involve computationally generating a series of derivatives of this compound and correlating their structural properties (e.g., electronic, steric, and hydrophobic) with their predicted biological activities. This approach can guide the synthesis of new compounds with enhanced or specific activities.

Applications in Materials Science and Polymer Chemistry

Exploration as Photoinitiators or Antioxidants in Polymer Systems (Inferred from related benzophenones)

While 4-tert-Butylbenzhydrol itself is a secondary alcohol, its oxidized form is a benzophenone (B1666685) derivative. Benzophenones are a widely utilized class of compounds in polymer chemistry, known for their dual function as photoinitiators and UV stabilizers, which act as antioxidants against photodegradation. rsc.org

Photoinitiation: Benzophenone and its derivatives are classic Type II photoinitiators. nih.gov Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. It then initiates polymerization by abstracting a hydrogen atom from a synergist molecule (like an amine), generating free radicals that start the polymerization of monomers such as acrylates. nih.govrsc.org The efficiency of benzophenone-based photoinitiators can be enhanced by modifying their structure, which can improve compatibility with the polymer resin, reduce volatility, and increase photoinitiating efficiency. researchgate.net Although this compound lacks the critical carbonyl group of benzophenone, its structural relationship suggests it could be a precursor or a metabolite in systems where benzophenone derivatives are used.

Antioxidant Activity: The primary mechanism by which benzophenones protect polymers is by acting as UV absorbers. nih.gov Their conjugated structure allows them to efficiently absorb damaging UV radiation and dissipate it as heat, thus preventing the photodegradation of the polymer matrix. rsc.orgresearchgate.net Some benzophenone derivatives have also been synthesized and evaluated for their direct antioxidant capabilities, which involve scavenging free radicals to interrupt degradation chain reactions. nih.gov By incorporating hindered phenol (B47542) structures—known for their excellent antioxidant properties—into benzophenone molecules, multifunctional additives with both UV absorbing and radical-scavenging capabilities have been developed. nih.gov Given these established roles of the benzophenone scaffold, it is plausible that materials derived from or related to this compound could be explored for similar protective functions in polymer systems.

Table 1: Functional Roles of Benzophenone Derivatives in Polymer Systems This table is based on the general functions of the benzophenone class of compounds.

Function Mechanism of Action Example Application
Photoinitiator (Type II) Absorbs UV light and abstracts a hydrogen atom from a synergist to create free radicals. nih.govrsc.org UV curing of coatings, inks, and adhesives. researchgate.net
UV Stabilizer (Absorber) Absorbs harmful UV radiation and dissipates the energy as heat, preventing polymer degradation. rsc.org Light stabilization in plastics and coatings. longchangchemical.com

| Antioxidant | Scavenges free radicals to terminate degradation chain reactions. nih.govmdpi.com | Enhancing the long-term stability and lifetime of polymeric materials. nih.gov |

Role as a Modifying Agent or Chain Stopper in Polymer Synthesis (Inferred from 4-tert-butylphenol)

In polymerization, controlling the molecular weight and the nature of the end-groups is crucial for achieving desired material properties. This is often accomplished by adding a "chain stopper" or "end-capping" agent to the reaction. Based on the well-established function of the structurally similar compound 4-tert-butylphenol (B1678320), this compound can be inferred to act as an effective chain-terminating agent.

4-tert-butylphenol is a monofunctional phenol, meaning it has only one reactive site (the hydroxyl group) that can participate in polymerization. wikipedia.org In the synthesis of polymers like polycarbonates and epoxy or phenolic resins, it is used specifically to stop the growth of a polymer chain. wikipedia.orgvinatiorganics.com This function allows for precise control over the final molecular weight of the polymer. wikipedia.org For instance, in polycarbonate production, 4-tert-butylphenol is a preferred terminal blocking agent. google.com

Similarly, benzhydrol and its derivatives are known to act as terminating groups in polymerization processes. sarchemlabs.comchemicalbook.comwikipedia.org Since this compound is also a monofunctional alcohol, it can be expected to perform the same role. When introduced into a polymerization reaction (e.g., polyesterification), its single hydroxyl group will react with a growing polymer chain, effectively capping that end and preventing further extension. The presence of the bulky tert-butyl group can also impart specific properties to the polymer end-groups, such as increased hydrophobicity or altered solubility.

Table 2: Comparison of Polymer Chain Extenders and Chain Stoppers

Compound Type Functionality Role in Polymerization Effect on Polymer Example
Chain Extender Bifunctional (or higher) Links monomer units together to build the polymer chain. Increases molecular weight. Bisphenol A wikipedia.org
Chain Stopper Monofunctional Reacts with the end of a growing chain, preventing further reaction. wikipedia.org Controls and limits molecular weight. wikipedia.org 4-tert-butylphenol, wikipedia.org Benzoic Acid mdpi.com

| Inferred Chain Stopper | Monofunctional | Inferred to terminate polymer chain growth via its single hydroxyl group. | Inferred to control molecular weight and modify end-group properties. | This compound sarchemlabs.comwikipedia.org |

Design and Synthesis of Functional Materials Incorporating Benzhydrol Moieties

The incorporation of specific chemical groups, or moieties, into a polymer's structure is a fundamental strategy for creating functional materials with tailored properties. mdpi.com The benzhydrol moiety, and its parent benzophenone structure, can be integrated into polymers to impart photo-reactivity and other functionalities.

For example, polymers containing benzophenone groups have been designed to be photo-reactive. researchgate.net These polymers can be spin-coated onto a surface and, upon UV irradiation, the benzophenone groups can create cross-links between polymer chains, forming stable networks and hydrogels. researchgate.net This technique is valuable for creating specialized surface coatings for biomedical devices.

Benzhydrol itself is a versatile intermediate used in the synthesis of a wide range of organic compounds. sarchemlabs.comchemicalbook.com By incorporating the this compound moiety into a polymer, either as a pendant group or as part of the main chain, new functional materials can be designed. The hydroxyl group of the benzhydrol moiety serves as a convenient handle for further chemical modification, allowing other functional molecules to be attached to the polymer. The bulky and hydrophobic nature of the tert-butylphenyl group could also be exploited to influence the material's physical properties, such as its thermal stability, solubility, and interaction with other molecules. The synthesis of such functional polymers allows for the molecular-level design of materials for advanced applications in fields like information technology and biomedicine. mdpi.comnih.gov

Investigations of Biological Activity and Mechanistic Pharmacology

In Vitro Enzyme Inhibition Studies (e.g., alpha-glucosidase inhibition with related benzophenones)

While direct studies on 4-tert-Butylbenzhydrol are not available, the broader class of benzophenones, which are structurally similar, has been investigated for its potential to inhibit various enzymes. One area of significant interest is the inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes.

Research on a series of polyhydroxybenzophenones has demonstrated their potential as alpha-glucosidase inhibitors. For instance, some of these compounds have shown remarkable inhibitory activities, with certain derivatives being significantly more potent than the standard drug, acarbose. The inhibitory mechanism for these compounds has been identified as competitive.

Furthermore, studies on benzophenone (B1666685) C- and O-glucosides have also revealed inhibitory activity against mammalian alpha-glucosidase. This suggests that the core benzophenone scaffold is a viable starting point for the design of enzyme inhibitors. The presence and nature of substituents on the phenyl rings play a crucial role in the inhibitory potency.

A study on benzophenone semicarbazone derivatives identified several compounds with alpha-glucosidase inhibitory activity. arxiv.org Kinetic studies of the most promising inhibitors from this class revealed their mechanism of action, providing further evidence for the potential of the benzophenone scaffold in enzyme inhibition. arxiv.org

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Benzophenone Derivatives (Note: Data presented is for related benzophenone compounds to infer potential activity, not for this compound itself.)

Compound TypeSpecific DerivativeIC50 (µM)Inhibition Type
Polyhydroxybenzophenone2,4,4',6-tetrahydroxybenzophenonePotentCompetitive
Benzophenone Glucoside3-C-β-d-glucopyranosylmaclurinActiveNot specified
Benzophenone SemicarbazoneCompound 26 from studyActiveNot specified

To understand the potential binding interactions of benzophenone derivatives with alpha-glucosidase, molecular docking studies have been employed. These computational studies help to elucidate the binding modes and identify key amino acid residues in the enzyme's active site that interact with the inhibitor.

For benzophenone semicarbazones, molecular docking has been used to predict the binding modes and binding free energy of active compounds. arxiv.org These studies provide valuable insights into how these molecules fit into the active site of alpha-glucosidase and what structural features are important for binding.

Similar molecular docking studies on other classes of compounds have identified key interactions with the catalytic residues of alpha-glucosidase. While not directly involving this compound, these studies suggest that the phenyl rings of the benzophenone scaffold likely engage in hydrophobic interactions within the enzyme's active site. The specific substitutions on these rings would then modulate the strength and specificity of these interactions. The bulky tert-butyl group on this compound would be expected to have a significant impact on its binding orientation and affinity.

Antimicrobial Efficacy and Underlying Mechanisms of Action (Inferred from hydrazone and cyclohexanone (B45756) derivatives)

The antimicrobial properties of this compound have not been directly evaluated. However, the derivatization of the carbonyl group in the related benzophenones into functionalities such as hydrazones, or the incorporation of the benzhydryl moiety into larger structures like cyclohexanones, has been shown to yield compounds with antimicrobial activity.

Hydrazone derivatives of various aromatic ketones have been synthesized and screened for their antibacterial and antifungal activities. These studies have revealed that the antimicrobial efficacy is often dependent on the specific substituents on the aromatic rings. For instance, certain substituted N'-benzoylhydrazone derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. academicjournals.org The mechanism of action for hydrazones is often attributed to their ability to chelate metal ions or interfere with cellular processes through interactions with enzymes.

Similarly, cyclohexanone derivatives incorporating aromatic moieties have been investigated for their antimicrobial potential. These compounds have shown varying degrees of activity against a range of bacteria and fungi. The structure-activity relationship studies in these series often point to the importance of the nature and position of substituents on the aromatic rings for potent antimicrobial action.

Exploration of Antiparasitic Properties (Inferred from alkyl-substituted benzophenones)

While there is no direct data on the antiparasitic activity of this compound, studies on other alkyl-substituted benzophenones suggest that this class of compounds may have potential in this area. For example, a series of 4-substituted benzophenone ethers were synthesized and evaluated for their in vitro antileishmanial activities against Leishmania major promastigotes.

In this study, several compounds with different alkyl and aryl ether substituents at the 4-position of the benzophenone scaffold demonstrated antileishmanial activity. The potency of these compounds was found to be influenced by the nature of the substituent. This indicates that the benzophenone core can serve as a template for the development of antiparasitic agents and that modifications at the 4-position can modulate this activity. The presence of a tert-butyl group, a bulky lipophilic substituent, at this position in this compound suggests that it could potentially exhibit similar biological properties.

General Biological Screening and Structure-Activity Relationship (SAR) Studies

General biological screening of benzophenone and benzhydrol derivatives has revealed a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these molecules influences their biological activity.

For benzophenone derivatives, SAR studies have highlighted the importance of the substitution pattern on the two aryl rings. The presence, number, and position of hydroxyl, methoxy, and other groups can significantly impact the biological activity. For instance, in the context of enzyme inhibition, the carbonyl group and the presence of sulfamate (B1201201) groups have been shown to be pivotal for the activity of certain benzophenone-based inhibitors. nih.gov

Regarding the 4-tert-butyl group specifically, studies on other classes of molecules have shown that this bulky, lipophilic group can have a profound effect on biological activity. For example, in a series of 4-tert-butylcyclohexanone (B146137) derivatives, this group was a key feature of compounds exhibiting antibacterial activity. mdpi.com The tert-butyl group can influence properties such as solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. In the case of this compound, the tert-butyl group would be expected to enhance its lipophilicity and potentially influence its interaction with biological targets.

Furthermore, SAR studies on benzhydrol derivatives have been conducted in the context of developing inhibitors for specific enzymes, such as leucyl-tRNA synthetase in Streptococcus pneumoniae. nih.gov These studies provide a foundation for the rational design of new therapeutic agents based on the benzhydrol scaffold.

Environmental Fate and Ecotoxicological Research

Pathways of Environmental Degradation and Formation of Transformation Products

The degradation of a chemical compound in the environment is a critical factor in determining its persistence and potential for long-term impact. The primary pathways for degradation include biodegradation by microorganisms and phototransformation by sunlight.

Aerobic and Anaerobic Biodegradation in Soil and Aquatic Sediment Systems

Biodegradation is the breakdown of organic matter by microorganisms. In the presence of oxygen (aerobic conditions) or in its absence (anaerobic conditions), bacteria and fungi can metabolize chemical compounds. However, no studies were found that specifically investigated the aerobic or anaerobic biodegradation of 4-tert-butylbenzhydrol in either soil or aquatic sediment systems. Without such research, it is impossible to determine its biodegradability, the rate at which it might be broken down, or the identity of any potential transformation products.

Phototransformation Studies in Aqueous Environments

Phototransformation, or photodegradation, is the process by which light energy, particularly ultraviolet (UV) radiation from the sun, breaks down chemical compounds. This can be a significant degradation pathway for chemicals present in sunlit surface waters. There is currently no available research on the phototransformation of this compound in aqueous environments. Key parameters such as its quantum yield, half-life under various light conditions, and the identity of its photoproducts remain unknown.

Ecotoxicity Assessment in Model Aquatic and Terrestrial Organisms

Ecotoxicology studies the harmful effects of chemical substances on biological organisms, populations, communities, and ecosystems. Standardized tests using model organisms are employed to assess a compound's potential to cause harm. No ecotoxicity data for this compound concerning key model aquatic organisms, such as Daphnia magna (a freshwater invertebrate) or zebrafish (Danio rerio), or any terrestrial organisms were identified in the available literature. Consequently, its potential acute and chronic toxicity to wildlife is uncharacterized.

Bioaccumulation and Biotransformation Studies in Ecological Systems

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be removed by catabolism and excretion. Biotransformation is the chemical modification of substances within a living organism. These processes are critical for understanding the potential for a chemical to magnify up the food chain. There is a lack of studies on the bioaccumulation potential and biotransformation of this compound in any ecological system. Therefore, its ability to accumulate in organisms and the metabolic pathways involved in its potential breakdown within those organisms have not been determined.

Advanced Analytical Methodologies for Trace Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for isolating and quantifying 4-tert-Butylbenzhydrol from complex mixtures. The selection between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence, DAD)

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of semi-volatile and non-volatile compounds like this compound. A reversed-phase method would be the primary approach due to the compound's non-polar nature.

Separation: Separation would typically be achieved on a C18 or C8 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient elution, where the proportion of the organic solvent is increased over time, ensures the efficient elution of the highly non-polar this compound while providing good resolution from other components.

Detection:

Diode Array Detector (DAD): this compound contains two aromatic rings, which are strong chromophores. A DAD can scan a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength and providing spectral information that aids in peak identification and purity assessment.

Fluorescence Detector (FLD): While the native fluorescence of this compound is not well-documented, many aromatic compounds exhibit fluorescence, which can be exploited for highly sensitive and selective detection. If the compound is not naturally fluorescent, derivatization with a fluorescent tag could be employed to enhance sensitivity for trace-level analysis.

A hypothetical set of HPLC conditions is presented in Table 1.

Table 1: Hypothetical HPLC-DAD Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | DAD, 220 nm |

Gas Chromatography (GC) with Selective Detectors (e.g., FID)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis, provided that it is thermally stable and does not degrade in the injector or column.

Separation: A low- to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate. A temperature-programmed analysis would be necessary, starting at a lower temperature and ramping up to ensure the elution of the analyte within a reasonable time and with good peak shape. The use of a high-temperature injector ensures the complete and rapid volatilization of the compound.

Detection:

Flame Ionization Detector (FID): The FID is a robust and universally responsive detector for organic compounds. It provides high sensitivity and a wide linear range, making it ideal for quantification. Since this compound is a hydrocarbon-rich molecule, it would produce a strong signal in an FID. ornl.gov

A potential set of GC-FID conditions is outlined in Table 2.

Table 2: Proposed GC-FID Parameters for this compound Analysis

Parameter Condition
Column DB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen, constant flow
Injector Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector FID
Detector Temperature 320 °C

| Injection Mode | Splitless |

Sophisticated Sample Preparation and Enrichment Techniques (e.g., Solid Phase Extraction)

For trace analysis, sample preparation is a critical step to remove interfering matrix components and concentrate the analyte to a level suitable for detection. Solid Phase Extraction (SPE) is a highly effective technique for this purpose. thermofisher.com

Given the non-polar nature of this compound, a reversed-phase SPE sorbent would be the logical choice for extraction from aqueous samples. thermofisher.com

SPE Procedure:

Conditioning: The SPE cartridge (e.g., C18 or a polymeric sorbent) is first conditioned with an organic solvent like methanol, followed by water or an aqueous buffer. This step activates the sorbent to ensure proper interaction with the analyte. thermofisher.com

Loading: The aqueous sample, with pH potentially adjusted to ensure the analyte is in a neutral form, is passed through the cartridge. The non-polar this compound is retained on the hydrophobic sorbent while polar matrix components pass through.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water or a low percentage of organic solvent) to remove any remaining weakly bound impurities.

Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile, methanol, or ethyl acetate. This eluate is then typically evaporated and reconstituted in a solvent compatible with the subsequent chromatographic analysis, achieving significant enrichment.

This SPE cleanup and concentration process is vital for achieving the low detection limits required for trace analysis in complex matrices like environmental water or biological fluids.

Method Validation for Analytical Performance Parameters (e.g., Accuracy, Precision, Limits of Detection/Quantification)

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure that the results are reliable, reproducible, and accurate. Method validation is performed by assessing a set of key analytical performance parameters. nih.gov

Accuracy: This is determined by analyzing samples spiked with a known concentration of this compound and calculating the percent recovery. High recovery percentages (typically within 90-110%) indicate an accurate method. nih.gov

Precision: Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). It is evaluated by performing multiple analyses of the same sample and is expressed as the relative standard deviation (RSD). An RSD of less than 15% is often considered acceptable for trace analysis. nih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and is typically confirmed if the coefficient of determination (R²) of the calibration curve is ≥ 0.99.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These are often determined based on the signal-to-noise ratio, with common ratios being 3:1 for LOD and 10:1 for LOQ. nih.govnih.gov

A summary of typical validation parameters and acceptance criteria for a trace analysis method is provided in Table 3.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

Parameter Metric Typical Acceptance Criterion
Accuracy Percent Recovery 85% - 115%
Precision Relative Standard Deviation (RSD) ≤ 15%
Linearity Coefficient of Determination (R²) ≥ 0.995
Limit of Detection Signal-to-Noise Ratio (S/N) ≥ 3

| Limit of Quantification | Signal-to-Noise Ratio (S/N) | ≥ 10 |

Q & A

Basic: What are the standard synthetic routes for 4-tert-Butylbenzhydrol, and how can researchers ensure high purity?

Methodological Answer:
The synthesis typically involves Friedel-Crafts alkylation of benzhydrol with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 benzhydrol:tert-butyl chloride) to minimize side products like dialkylated derivatives .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Validation : Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for tert-butyl singlet at δ 1.3 ppm and benzhydrol aromatic protons (δ 7.2–7.4 ppm). Hydroxyl proton appears as a broad singlet (~δ 5.1 ppm) .
    • ¹³C NMR : Confirm tert-butyl carbons (δ 29–31 ppm) and quaternary aromatic carbons (δ 140–150 ppm) .
  • IR : Hydroxyl stretch at ~3400 cm⁻¹ and C-O stretch near 1200 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 225.1 .

Advanced: How can researchers design mechanistic studies to probe this compound’s role in asymmetric catalysis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to map transition states and assess steric effects of the tert-butyl group on enantioselectivity .
  • In Situ Monitoring : Use ReactIR or NMR to track intermediate formation and catalyst-substrate interactions .

Advanced: How should researchers address discrepancies in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables .
  • Meta-Analysis : Systematically compare datasets using tools like RevMan to identify outliers or methodological inconsistencies (e.g., differing substrate purities) .
  • Cross-Validation : Collaborate with independent labs to verify results under blinded conditions .

Methodological: What protocols are recommended for assessing the environmental toxicity of this compound?

Methodological Answer:

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction) .
  • Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-hr LC₅₀) following OECD Guideline 202 .
  • Degradation Studies : Monitor photolytic breakdown via HPLC under simulated sunlight (λ >290 nm) to assess persistence .

Advanced: How can computational tools enhance the design of this compound derivatives for novel applications?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups) with biological activity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS to predict binding affinities .
  • High-Throughput Screening : Pair combinatorial libraries with AutoDock Vina for virtual screening of derivatives .

Basic: What storage conditions prevent degradation of this compound in laboratory settings?

Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen in amber glass vials to prevent oxidation .
  • Temperature Control : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .

Advanced: What statistical methods are optimal for analyzing multivariate data from this compound derivative screenings?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality and identify clusters in high-throughput datasets (e.g., biological activity vs. solubility) .
  • ANOVA with Tukey’s HSD : Compare mean efficacy across derivatives while controlling for Type I errors .
  • Machine Learning : Train random forest models (Python/scikit-learn) to predict structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.